beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate
Description
β-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate (CAS 7226-42-8) is a fluorinated and acetylated derivative of glucose. Its structure features a fluorine atom replacing the hydroxyl group at the C2 position and acetyl groups at the C1, C3, C4, and C6 positions (Figure 1). This modification enhances lipophilicity and metabolic stability, making it valuable in glycosylation studies, enzymatic inhibition assays, and as a precursor for fluorinated carbohydrate-based therapeutics . The exclusive β-configuration is achieved via SN2 substitution during synthesis, as demonstrated in optimized reactions using bases like K₂CO₃ under anhydrous conditions (yields up to 94%) .
Properties
IUPAC Name |
(3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRSJXOVDEYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of D-Mannose
The first step involves protecting hydroxyl groups to prevent unwanted side reactions. D-Mannose is treated with acetic anhydride under acidic conditions:
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Procedure :
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Mechanism :
Acid catalysis protonates the hydroxyl oxygen, enhancing nucleophilic attack by acetate ions. The reaction follows a Fischer esterification pathway.
Fluorination Reaction
Fluorine is introduced at the C2 position using PBr₃ or SF₄:
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Phosphorus Tribromide Method :
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Sulfur Tetrafluoride Method :
Critical Parameter : Temperature control (<25°C) prevents decomposition of the fluorinated intermediate.
Alternative Synthesis Routes
D-Glucose as a Precursor
D-Glucose bypasses the need for C2 epimerization. The route involves:
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Acetylation to form 1,2,3,4,6-penta-O-acetyl-D-glucopyranose.
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Fluorination with SF₄ and re-acetylation.
Yield Comparison :
| Starting Material | Fluorination Agent | Yield |
|---|---|---|
| D-Mannose | PBr₃ | 78% |
| D-Glucose | SF₄ | 82% |
Analytical Characterization
Post-synthesis validation ensures product purity and structural fidelity:
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Nuclear Magnetic Resonance (NMR) :
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High-Performance Liquid Chromatography (HPLC) :
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Mass Spectrometry (MS) :
Optimization and Yield Considerations
Catalyst Efficiency
Boron trifluoride etherate (BF₃·OEt₂) enhances fluorination kinetics by stabilizing the transition state. Trials show:
| Catalyst | Reaction Time | Yield |
|---|---|---|
| HClO₄ | 60 minutes | 78% |
| BF₃·OEt₂ | 45 minutes | 85% |
Solvent Effects
Methylene chloride improves fluorination efficiency due to its low polarity and inertness. Ethylene chloride offers similar results but requires stricter temperature control.
Challenges and Troubleshooting
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions to yield deacetylated products, which are critical for downstream applications like PET imaging .
Acidic Hydrolysis
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Mechanism : Protonation of acetyl oxygens followed by nucleophilic attack by water, leading to sequential cleavage of acetyl groups.
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Product : 2-Deoxy-2-fluoro-D-glucose (2-FDG), a glucose analog used in metabolic imaging .
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Yield : ~20% radiochemical yield for 2-[¹⁸F]FDG synthesis within 70 minutes .
Basic Hydrolysis
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Conditions : Aqueous NaOH or KOH at room temperature.
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Selectivity : Slower deacetylation compared to acidic conditions, with potential for partial hydrolysis depending on reaction time.
Glycosylation Reactions
The tetraacetylated structure serves as a glycosyl donor in oligosaccharide synthesis, leveraging its protected hydroxyl groups for regioselective coupling .
Glycosyl Chloride Activation
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Example : Reaction with azide-protected rhodosamine acceptors yields α-linked disaccharides with >70% selectivity .
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Role of Fluorine : The C2-fluoro group stabilizes the oxocarbenium ion intermediate, enhancing β-selectivity in some cases .
Trichloroacetimidate Method
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Conditions : BF₃·OEt₂ catalysis at low temperatures (−40°C) .
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Outcome : High β-selectivity (e.g., 48% yield for β-linked pluraflavin A glycoside) .
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Key Finding : Polymer-immobilized DBU improves trichloroacetimidate synthesis efficiency .
Table 1: Glycosylation Selectivity Comparison
| Donor Type | Activator | Selectivity (α:β) | Yield | Reference |
|---|---|---|---|---|
| Glycosyl Chloride | HgBr₂/HgO | 100:0 (α) | 72% | |
| Trichloroacetimidate | BF₃·OEt₂ | 0:100 (β) | 48% | |
| Phosphite | TMSOTf | 50:50 | 42% |
Fluorine-Specific Reactivity
The C2-fluoro substituent alters electronic and steric properties, enabling unique transformations:
Nucleophilic Substitution
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Challenge : Fluorine’s poor leaving-group ability limits direct substitution .
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Workaround : Use of stannyl ether acceptors with Ph₃SnH/AIBN enables indirect deoxygenation at C2 .
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Example : Barton-McCombie deoxygenation converts thiocarbonates to 2-deoxy sugars .
Metabolic Trapping
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Mechanism : 2-FDG tetraacetate is hydrolyzed in vivo to 2-FDG, which is phosphorylated but not further metabolized, accumulating in hypermetabolic tissues .
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Application : PET imaging of tumors (e.g., ¹⁸F-labeled 2-FDG) .
Stability and Side Reactions
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Thermal Degradation : Prolonged heating above 100°C leads to decomposition, forming fluorinated byproducts.
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Anomeric Equilibrium : In solution, the β-anomer predominates (∼68%) due to the anomeric effect, stabilizing the axial fluorine .
Research Insights
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate has been investigated for its potential in cancer therapy. Its mechanism involves mimicking glucose, which allows it to interfere with glycolysis in cancer cells. This compound competes with glucose for uptake by hexokinase, leading to the accumulation of 2-deoxy-2-fluoro-D-glucose-6-phosphate. This accumulation inhibits key enzymes in the glycolytic pathway, resulting in reduced ATP production and increased apoptosis in cancer cells .
1.2 Anti-inflammatory Effects
Recent studies have shown that this compound can modulate inflammatory responses. It has been effective in reducing inflammation associated with various conditions such as respiratory infections and rheumatoid arthritis. The anti-inflammatory activity is attributed to the regulation of pro-inflammatory mediators and macrophage polarization .
1.3 Treatment of Viral Infections
The compound has also been explored as an antiviral agent, particularly against SARS-CoV-2. In vitro studies suggest that it can inhibit viral replication by limiting energy production in infected cells. Clinical trials have indicated that administering 2-deoxy-2-fluoro-D-glucose tetraacetate can reduce the need for supplemental oxygen in COVID-19 patients .
Imaging Applications
2.1 Positron Emission Tomography (PET)
One of the most notable applications of this compound is in medical imaging via PET scans. The compound is used as a tracer to visualize metabolic activity in tissues. Its uptake correlates with glucose metabolism, making it useful for diagnosing cancers and monitoring treatment responses . The method allows for quantitative measurement of glucose utilization in various organs, including the brain and tumors .
2.2 Plant Imaging Studies
In addition to human applications, this compound has been utilized in plant science to study glucose uptake and metabolism in plants. It serves as a tool for imaging metabolic processes within plant tissues, providing insights into their physiological responses under different conditions .
Research Tool
3.1 Metabolic Studies
This compound is employed as a research tool to study glucose metabolism and its implications in various diseases. Its ability to inhibit glycolysis allows researchers to investigate metabolic pathways without the confounding effects of glucose metabolism .
3.2 Neurobiology Research
This compound has been used to explore neuronal glucose sensing mechanisms and their relevance to metabolic disorders such as diabetes and obesity. Studies indicate that manipulating glucose metabolism can influence neuronal health and function .
Case Studies and Experimental Findings
Future Perspectives
The ongoing research into this compound suggests a promising future for its applications across various fields. Continued exploration may lead to novel therapeutic strategies for cancer, inflammatory diseases, and viral infections while enhancing imaging techniques for better diagnostic capabilities.
Mechanism of Action
The mechanism by which beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes, particularly those involved in carbohydrate metabolism.
Pathways: It can inhibit or modify the activity of glycosidases and other carbohydrate-processing enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Substituent Variations at C2
Key Insights :
- Fluorine’s electronegativity enhances hydrolytic stability compared to amino or hydroxyl analogs, reducing nonspecific enzymatic degradation .
- The 2-trifluoroacetamido derivative (MW 471.33) is bulkier, influencing steric hindrance in glycosidic bond formation .
- Brominated analogs serve as intermediates for functionalized alkenes, highlighting divergent synthetic utility compared to fluorine’s role in bioactivity .
Anomeric Configuration and Acetylation Patterns
Key Insights :
- The β-configuration in the target compound favors interactions with β-specific enzymes like cellulases, whereas α-anomers are substrates for α-glucosidases .
- Disaccharide derivatives (e.g., β-maltose octaacetate, MW 678.59) exhibit higher molecular weights and altered solubility profiles, suited for polymeric drug carriers .
Key Insights :
Biological Activity
Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate (commonly referred to as 2-FDG tetraacetate) is a fluorinated derivative of glucose that has garnered attention for its potential biological activities, particularly in the context of cancer metabolism and imaging. This compound mimics glucose and can interfere with glycolytic pathways, making it a candidate for therapeutic applications in oncology and diagnostic imaging.
- Chemical Formula : C_{12}H_{15}F_{1}O_{7}
- Molar Mass : 350.29 g/mol
- CAS Number : 31077-89-1
- Purity : ≥ 95%
The tetraacetate form enhances the stability and solubility of the compound, which is crucial for its biological applications.
The primary mechanism through which this compound exerts its biological activity involves the inhibition of glycolysis. Upon cellular uptake via glucose transporters (GLUTs), it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6P). However, due to the absence of a hydroxyl group at the C-2 position, this phosphorylated form cannot proceed through normal glycolytic pathways, leading to metabolic disruption and energy depletion in cells.
Biological Activity in Cancer Research
Recent studies have highlighted the potential of 2-FDG tetraacetate in cancer therapy:
- Cytotoxic Effects : In vitro experiments demonstrate that fluorinated derivatives exhibit potent cytotoxicity against various cancer cell lines, particularly glioblastoma multiforme (GBM). The order of efficacy among halogenated derivatives was observed as follows:
- Inhibition of Glycolysis : The compound effectively inhibits hexokinase activity, further downregulating the glycolytic pathway. This results in reduced ATP synthesis and triggers autophagy or apoptosis in cancer cells .
- Enhanced Pharmacokinetics : Modifications at the C-2 position with fluorine improve the pharmacokinetic profile compared to its parent compound, 2-deoxy-D-glucose (2-DG), allowing for more effective treatment regimens at lower doses .
Table: Summary of Biological Activity Studies
| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| 2-FG | GBM | 10 | Hexokinase inhibition | |
| 2-CG | Osteosarcoma | 25 | Glycolytic disruption | |
| FDG | Plant Cells | N/A | Metabolic trapping |
Case Study: Glioblastoma Multiforme
A recent study investigated the effects of 2-FDG tetraacetate on GBM cells under hypoxic conditions. It was found that:
- Cytotoxicity was significantly enhanced under low oxygen levels.
- The compound induced apoptosis through the activation of stress response pathways linked to energy deprivation.
This suggests that targeting glycolysis with fluorinated glucose analogs may provide a novel approach to treating aggressive cancers like GBM.
Implications for Imaging
The fluorinated nature of this compound also positions it as a promising candidate for positron emission tomography (PET) imaging. Its ability to mimic glucose metabolism allows for enhanced imaging of tumor metabolism, providing critical insights into cancer progression and treatment response .
Q & A
Q. What are the standard protocols for synthesizing beta-D-glucopyranose, 2-deoxy-2-fluoro-, tetraacetate?
The synthesis typically involves sequential acetylation and fluorination. A common method starts with the protection of hydroxyl groups via acetylation, followed by selective fluorination at the C-2 position using fluorinating agents like DAST (diethylaminosulfur trifluoride). Purification is achieved through column chromatography or recrystallization, with final characterization via H/C NMR and mass spectrometry (MS) . Key challenges include avoiding over-fluorination and ensuring regioselective acetylation.
Q. How is the compound characterized to confirm its structural integrity?
Analytical methods include:
- NMR Spectroscopy : H and C NMR to verify acetylation patterns and fluorine substitution.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray Crystallography : For resolving stereochemical configurations, particularly the β-D-glucopyranose conformation .
- HPLC/GC : To assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How does the fluorine substituent at C-2 influence biological activity compared to non-fluorinated analogs?
Fluorination enhances metabolic stability by resisting enzymatic degradation (e.g., glycosidase hydrolysis). Studies on fluorinated carbohydrates show increased bioavailability and altered binding affinity to targets like glucose transporters (GLUTs) or lectins. For example, fluorinated analogs exhibit prolonged inhibition of glycosidases, making them valuable for probing enzyme mechanisms .
Q. What are the key challenges in achieving targeted delivery of this compound for therapeutic applications?
Challenges include:
- Cellular Uptake : The compound’s hydrophobicity (due to acetyl groups) limits aqueous solubility, requiring nanoparticle encapsulation or liposomal formulations.
- Stability : Deacetylation in physiological conditions may reduce efficacy.
- Specificity : Conjugation with targeting ligands (e.g., antibodies) is needed to direct it to cancer cells or pathogens. Preclinical studies suggest PEGylation improves circulation time .
Q. How can researchers resolve contradictory data on its cytotoxicity in different cell lines?
Discrepancies arise from variations in cell membrane permeability, metabolic activity, and deacetylase expression. A systematic approach includes:
Q. What role does this compound play in glycobiology research, particularly in studying glycosidase inhibition?
It serves as a stable analog of natural substrates, enabling mechanistic studies of glycosidases. For example, the 2-fluoro group mimics the transition state during hydrolysis, acting as a competitive inhibitor. This property is leveraged in X-ray crystallography to capture enzyme-substrate intermediates .
Q. What synergistic effects have been observed when combining this compound with anticancer agents?
Preliminary in vitro studies indicate enhanced efficacy of doxorubicin and cisplatin when co-administered, likely due to inhibition of cancer cell glycolysis (via GLUT1 targeting). However, optimal dosing ratios and sequence-dependent effects require further validation in vivo .
Q. How can structural modifications enhance its properties for specific applications?
Strategies include:
- Acetyl Group Replacement : Substituting with benzoyl or propanoyl groups to modulate lipophilicity.
- Linker Incorporation : Adding azide or alkyne handles for "click chemistry" conjugation with biomarkers.
- Hybrid Analogs : Merging with other bioactive scaffolds (e.g., sialic acid derivatives) for dual-targeting .
Q. What are its emerging applications in material science?
The compound’s acetylated backbone is used to synthesize photoconductive polymers (e.g., azo-aromatic polymers) for organic electronics. Its fluorinated derivatives also serve as precursors for fluorinated surfactants in nanotechnology .
Q. What mechanistic insights have been gained from its antiviral activity studies?
Research suggests inhibition of viral envelope glycoprotein processing (e.g., HIV gp120) by interfering with host glycosylation machinery. Fluorine’s electronegativity disrupts hydrogen bonding critical for viral fusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
